7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound (CAS: 685860-68-8) is a purine-2,6-dione derivative featuring a benzothiazole-thioethyl moiety at the 7-position and a piperidinyl group at the 8-position. The core purine-dione structure is substituted with methyl groups at the 1- and 3-positions, enhancing its lipophilicity and metabolic stability . Its molecular formula is C₂₁H₂₅N₇O₂S₂, with a molecular weight of 487.6 g/mol. The benzothiazole-thioethyl chain introduces aromatic and sulfur-rich characteristics, which may influence binding interactions in biological systems, while the piperidinyl group contributes to solubility and conformational flexibility .
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S2/c1-24-17-16(18(28)25(2)21(24)29)27(19(23-17)26-10-6-3-7-11-26)12-13-30-20-22-14-8-4-5-9-15(14)31-20/h4-5,8-9H,3,6-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCWARASYONDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole derivative, which is then coupled with a purine derivative. The key steps include:
Preparation of Benzo[d]thiazole Derivative: This involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as an electrolyte and brominating agent.
Coupling with Purine Derivative: The benzo[d]thiazole derivative is then coupled with a purine derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity, would apply.
Chemical Reactions Analysis
Types of Reactions
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d]thiazole and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions may introduce new functional groups into the compound .
Scientific Research Applications
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of purine-dione derivatives modified at the 7- and 8-positions. Below is a structural and functional comparison with key analogs:
Structural Variations and Substituent Effects
Biological Activity
The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 458.56 g/mol. The structure incorporates several pharmacologically relevant motifs, including a benzothiazole moiety, a purine core, and a piperidine ring. These features suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating the production of prostaglandins. By inhibiting these enzymes, the compound can exert anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing purine structures have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds have been reported in the range of 80–1000 nM , indicating strong anticancer activity against cell lines such as HCT-15 and HeLa .
Antibacterial and Antifungal Activity
Compounds with similar structural features have also demonstrated antibacterial and antifungal properties. For example, benzothiazole derivatives are known for their potent anti-tubercular activity. In vitro studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these activities typically range from 75 µg/mL to 150 µg/mL , showcasing moderate antibacterial efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are particularly noteworthy. By inhibiting COX enzymes, it reduces the synthesis of inflammatory mediators. This mechanism has been validated in several preclinical models where compounds exhibiting similar structures demonstrated reduced inflammation markers.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line / Organism | IC50 / MIC Values | Reference |
|---|---|---|---|
| Anticancer | HCT-15 | 80–200 nM | |
| HeLa | 100–200 nM | ||
| Antibacterial | E. coli | >125 µg/mL | |
| B. subtilis | 75 µg/mL | ||
| Anti-inflammatory | COX inhibition | N/A |
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
- Study on Anticancer Effects : A study conducted on a series of purine derivatives demonstrated that modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study identified structure-activity relationships (SAR) that could guide future drug design .
- Evaluation of Antibacterial Activity : Another research effort focused on synthesizing benzothiazole derivatives and evaluating their antibacterial properties against Staphylococcus aureus. Results indicated that specific substitutions on the benzothiazole ring improved antibacterial efficacy significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
